molecular formula C18H17ClFNOS B1327184 4-Chloro-2-fluoro-3'-thiomorpholinomethylbenzophenone CAS No. 898763-61-6

4-Chloro-2-fluoro-3'-thiomorpholinomethylbenzophenone

Cat. No. B1327184
M. Wt: 349.9 g/mol
InChI Key: GJQUGOCWRXMJKI-UHFFFAOYSA-N
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Description

The compound 4-Chloro-2-fluoro-3'-thiomorpholinomethylbenzophenone is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and analytical methods that could be relevant for the analysis of similar chemical entities. For instance, the use of high-performance liquid chromatography (HPLC) for the analysis of a chloro-dibenzophenone derivative is detailed, which could be applicable to the compound .

Synthesis Analysis

While the synthesis of 4-Chloro-2-fluoro-3'-thiomorpholinomethylbenzophenone is not explicitly covered, the papers do mention the synthesis of related compounds. For example, the preparation of benzoxazole and benzothiazole derivatives from corresponding benzazoles is described, which involves a two-step procedure . This information could potentially be extrapolated to the synthesis of the compound of interest, suggesting that a multi-step synthesis involving specific functional group transformations might be required.

Molecular Structure Analysis

The molecular structure of 4-Chloro-2-fluoro-3'-thiomorpholinomethylbenzophenone would likely exhibit characteristics similar to those of the compounds discussed in the papers. For instance, the presence of chloro and fluoro substituents is known to influence the electronic properties of benzophenone derivatives, as seen in the HPLC analysis of 3,4-Dimethoxy-4'-chloro-dibenzophenone . The steric and electronic effects of the thiomorpholinomethyl group would also be an important consideration in the molecular structure analysis.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of 4-Chloro-2-fluoro-3'-thiomorpholinomethylbenzophenone. However, the reactivity of similar compounds can be inferred. For example, the phosphitylation reagent discussed in the first paper is used for the analysis of hydroxyl groups in lignins, indicating that the reagent is reactive towards certain functional groups . This suggests that the compound may also undergo specific chemical reactions depending on the functional groups present.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-2-fluoro-3'-thiomorpholinomethylbenzophenone can be hypothesized based on the properties of related compounds. The HPLC analysis of a chloro-dibenzophenone derivative provides insights into its chromatographic behavior, which is influenced by its physical and chemical properties . Similarly, the fluorescence properties of benzoxazole and benzothiazole derivatives in response to pH and metal cations indicate that the electronic properties of the compound are significant . These findings could be relevant when considering the solubility, stability, and reactivity of the compound of interest.

Scientific Research Applications

1. Intermolecular Interactions in Derivative Compounds

Shukla et al. (2014) explored the synthesis and characterization of biologically active 1,2,4-triazole derivatives, including chloro and fluoro derivatives. These compounds showed various intermolecular interactions, evaluated using Hirshfeld surfaces and supported by quantum mechanical calculations. This research enhances understanding of the molecular behavior of compounds related to 4-Chloro-2-fluoro-3'-thiomorpholinomethylbenzophenone (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

2. Synthesis and Biological Activity

Mamatha et al. (2019) described the synthesis and biological activity of a morpholine derivative, characterized by various spectral studies and structural analysis. This compound demonstrated remarkable anti-tuberculosis activity and antimicrobial properties. Such studies are crucial for developing new pharmacological agents (Mamatha S.V, Bhat, Sagar B K, & Meenakshi S.K., 2019).

3. Antimalarial Activity and Preclinical Pharmacology

O’Neill et al. (2009) synthesized amodiaquine analogues, including 4'-fluoro and 4'-chloro analogues, and assessed their antimalarial activity. The study provided insights into the mechanism of action and safety profile of these compounds, highlighting their potential in treating malaria (O’Neill, Shone, Stanford, Nixon, Asadollahy, Park, Maggs, Roberts, Stocks, Biagini, Bray, Davies, Berry, Hall, Rimmer, Winstanley, Hindley, Bambal, Davis, Bates, Gresham, Brigandi, Gomez-de-Las-Heras, Gargallo, Parapini, Vivas, Lander, Taramelli, & Ward, 2009).

4. Synthesis of Novel Fluorine Containing Compounds

Holla, Bhat, and Shetty (2003) focused on synthesizing new fluorine-containing molecules, leveraging pharmacophores like 4-fluoro-3-(Phenoxy)phenyl and 4-fluorophen-yl groups. Their antibacterial activities were promising, demonstrating the potential of such compounds in medical applications (Holla, Bhat, & Shetty, 2003).

5. Sulfonamides and Carbamates Synthesis

Janakiramudu et al. (2017) synthesized sulfonamides and carbamates from 3-fluoro-4-morpholinoaniline. They evaluated the antimicrobial potency of these compounds, which exhibited significant activity against bacteria and fungi. Such research contributes to the development of new antimicrobial agents (Janakiramudu, Subba Rao, Srikanth, Madhusudhana, Murthy, NagalakshmiDevamma, Chalapathi, & Naga Raju, 2017).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. However, the specific safety and hazards of 4-Chloro-2-fluoro-3’-thiomorpholinomethylbenzophenone are not detailed in the search results.


properties

IUPAC Name

(4-chloro-2-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNOS/c19-15-4-5-16(17(20)11-15)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQUGOCWRXMJKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643387
Record name (4-Chloro-2-fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-fluoro-3'-thiomorpholinomethylbenzophenone

CAS RN

898763-61-6
Record name Methanone, (4-chloro-2-fluorophenyl)[3-(4-thiomorpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898763-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-2-fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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